molecular formula C14H12ClNO B8100249 2-Chloro-5-methyl-N-phenylbenzamide

2-Chloro-5-methyl-N-phenylbenzamide

Cat. No.: B8100249
M. Wt: 245.70 g/mol
InChI Key: QTTWUXWWQDVTPV-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-N-phenylbenzamide is a benzamide derivative characterized by a chloro substituent at position 2, a methyl group at position 5 on the benzamide ring, and an N-phenyl moiety. Benzamides are often explored as enzyme inhibitors, antimicrobial agents, or fluorescent probes, with substituents critically influencing their properties .

Properties

IUPAC Name

2-chloro-5-methyl-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c1-10-7-8-13(15)12(9-10)14(17)16-11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTWUXWWQDVTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methyl-N-phenylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-5-methylbenzoic acid and aniline.

    Formation of Benzoyl Chloride: The 2-chloro-5-methylbenzoic acid is converted to its corresponding benzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amidation Reaction: The benzoyl chloride is then reacted with aniline in the presence of a base such as pyridine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methyl-N-phenylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the benzene ring.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of amines or other reduced derivatives.

    Oxidation: Formation of carboxylic acids, ketones, or other oxidized products.

Scientific Research Applications

2-Chloro-5-methyl-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methyl-N-phenylbenzamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituent type, position, and electronic effects, leading to distinct physicochemical behaviors:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties
2-Chloro-5-methyl-N-phenylbenzamide Cl (2), CH₃ (5), N-Ph 259.72 (calculated) Moderate lipophilicity, potential bioactivity
5-Chloro-2-hydroxy-N-phenylbenzamide Cl (5), OH (2), N-Ph 261.70 Increased H-bonding, fluorescence potential
N-(2-Amino-5-chlorophenyl)-2-methoxybenzamide Cl (5), NH₂ (2), OCH₃ (2') 276.72 Enhanced solubility, potential kinase inhibition
2-Chloro-5-nitro-N-phenylbenzamide Cl (2), NO₂ (5), N-Ph 276.68 Electron-withdrawing nitro group, reactivity
5-Chloro-N-[2-fluoro-5-(methylsulfonyl)phenyl]-2-hydroxybenzamide Cl (5), F (2), SO₂CH₃ (5'), OH (2) 329.77 High polarity, pharmaceutical applications

Key Observations :

  • Hydroxyl Groups : The introduction of a hydroxyl group (e.g., 5-Chloro-2-hydroxy-N-phenylbenzamide) enhances hydrogen bonding capacity, improving solubility and fluorescence properties, as demonstrated in spectrofluorometric studies .
  • Electron-Withdrawing Groups : Nitro substituents (e.g., 2-Chloro-5-nitro-N-phenylbenzamide) increase reactivity and may stabilize charge-transfer complexes, useful in sensing applications .
  • Sulfonyl and Fluoro Groups : Compounds like 5-Chloro-N-[2-fluoro-5-(methylsulfonyl)phenyl]-2-hydroxybenzamide exhibit high metabolic stability and binding affinity due to sulfonyl and fluorine groups, common in drug design .

Biological Activity

2-Chloro-5-methyl-N-phenylbenzamide is an organic compound belonging to the benzamide class, characterized by a chlorine atom at the second position and a methyl group at the fifth position of the benzene ring. Its structure includes a phenyl group attached to the nitrogen atom of the amide functional group. This unique configuration imparts specific chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-5-methylbenzoic acid with aniline, facilitated by dehydrating agents such as thionyl chloride or phosphorus trichloride under reflux conditions. The product is purified through recrystallization techniques, with continuous flow processes employed in industrial settings to enhance efficiency and yield.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, suggesting that it may inhibit bacterial growth through interaction with specific molecular targets such as enzymes or receptors involved in metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and inhibition of oncogenic signaling pathways. The exact mechanisms remain under investigation, but its structural features suggest interactions with cellular targets critical for tumor growth and survival.

Antiviral Activity

Notably, derivatives of N-phenylbenzamide, including this compound, have shown promising antiviral activity against enteroviruses such as Enterovirus 71 (EV71). In vitro studies have reported half-maximal inhibitory concentration (IC50) values ranging from 5.7 to 18 μM, indicating moderate antiviral efficacy. The selectivity index (SI) values suggest that these compounds are less toxic to host cells compared to their antiviral effects, highlighting their potential as therapeutic agents against viral infections .

The biological activity of this compound appears to involve:

  • Competitive Inhibition : The compound may act as a competitive inhibitor against enzymes involved in metabolic processes.
  • Binding Affinity : Interaction studies have indicated that it binds to specific receptors or enzymes, influencing cellular processes related to disease progression.
  • Stabilization of Viral Capsids : In antiviral applications, it has been suggested that compounds like this compound stabilize viral capsids, preventing uncoating and subsequent infection of host cells .

Comparative Analysis with Similar Compounds

To better understand its biological activity, a comparison with structurally similar compounds is essential. Below is a table summarizing key features:

Compound NameMolecular FormulaUnique Features
2-Chloro-6-methyl-N-phenylbenzamideC14H13ClNChlorine at position 2 and methyl at position 6
2-Chloro-N-phenylbenzamideC13H12ClNLacks the methyl group at position 5
6-Methyl-N-phenylbenzamideC13H13NLacks chlorine substitution

The unique combination of functional groups in this compound allows for distinct interactions within biological systems compared to its analogs, which may lead to varied therapeutic effects.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antiviral Screening : A study evaluating various N-phenylbenzamide derivatives found that those with structural similarities to this compound exhibited significant antiviral activity against multiple strains of EV71, supporting its candidacy for further development as an antiviral agent .
  • Anticancer Research : Investigations into the anticancer properties revealed that compounds similar to this compound could inhibit cell proliferation in various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .

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